molecular formula C20H22N2O3S B304040 3,4-dimethyl-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide

3,4-dimethyl-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide

Cat. No. B304040
M. Wt: 370.5 g/mol
InChI Key: NLARBYVUKOPWDA-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases and disorders.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethyl-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dimethyl-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide in lab experiments include its high potency and selectivity, as well as its ability to target specific enzymes and signaling pathways. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 3,4-dimethyl-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide. These include studying its potential use in combination with other drugs, determining its safety and efficacy in humans, and exploring its potential applications in other diseases and disorders.
In conclusion, 3,4-dimethyl-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide is a promising compound that has shown potential therapeutic applications in various diseases and disorders. Further research is needed to fully understand its mechanism of action, safety, and efficacy in humans.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide involves the reaction of 3,4-dimethylaniline with 2-thiophene carboxaldehyde in the presence of a base. The resulting product is then reacted with morpholine and benzoyl chloride to obtain the final compound.

Scientific Research Applications

3,4-dimethyl-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammatory disorders, and neurological disorders.

properties

Product Name

3,4-dimethyl-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

3,4-dimethyl-N-[(Z)-3-morpholin-4-yl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C20H22N2O3S/c1-14-5-6-16(12-15(14)2)19(23)21-18(13-17-4-3-11-26-17)20(24)22-7-9-25-10-8-22/h3-6,11-13H,7-10H2,1-2H3,(H,21,23)/b18-13-

InChI Key

NLARBYVUKOPWDA-AQTBWJFISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)N3CCOCC3)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCOCC3)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCOCC3)C

solubility

55.6 [ug/mL]

Origin of Product

United States

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